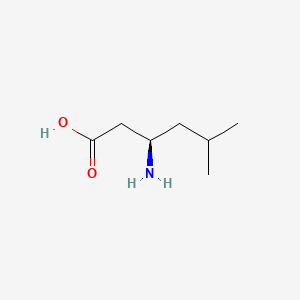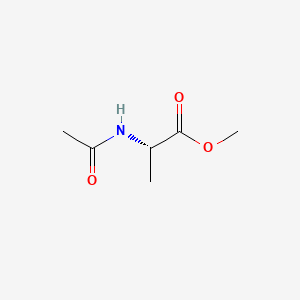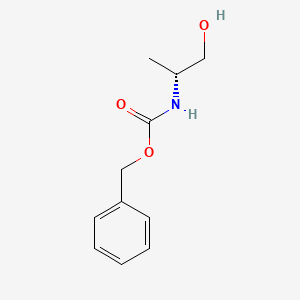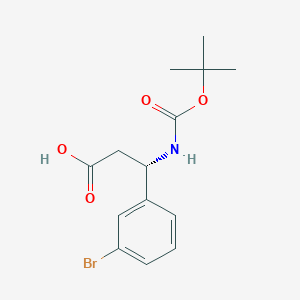
Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid
Overview
Description
Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a bromine atom attached to the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid typically involves the protection of the amino group using a Boc group and the introduction of the bromine atom to the phenyl ring. One common method involves the reaction of (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide in methanol and water at room temperature. The reaction mixture is then acidified to pH 3 using hydrochloric acid, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The amino group can participate in coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used to remove the Boc protecting group.
Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used to facilitate peptide bond formation.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Deprotection Reactions: The free amino acid without the Boc protecting group.
Coupling Reactions: Peptides or peptide derivatives.
Scientific Research Applications
Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and specificity towards enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Boc-(S)-3-Amino-4-(3-bromo-phenyl)-butyric acid
- Boc-(S)-3-Amino-3-(4-bromo-phenyl)-propionic acid
- Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
Uniqueness
Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid is unique due to the specific position of the bromine atom on the phenyl ring and the presence of the Boc protecting group. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
(3S)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYRIGRZLZNTLR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426609 | |
| Record name | (3S)-3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500770-76-3 | |
| Record name | (βS)-3-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500770-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


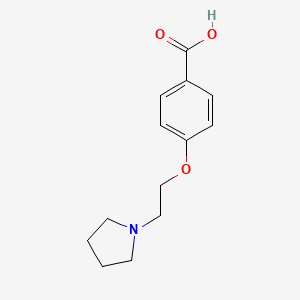
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)
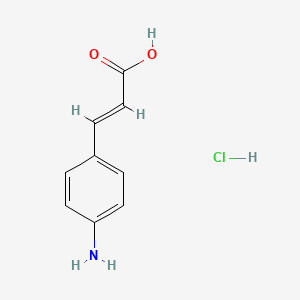
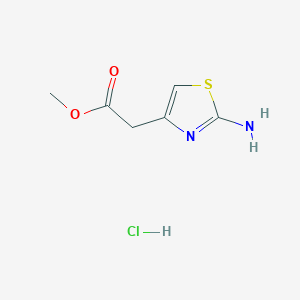
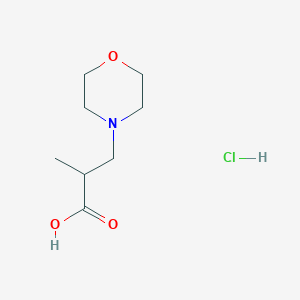
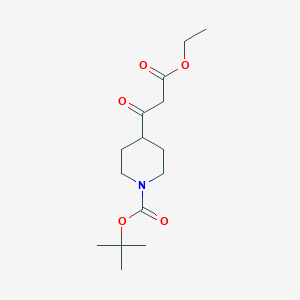


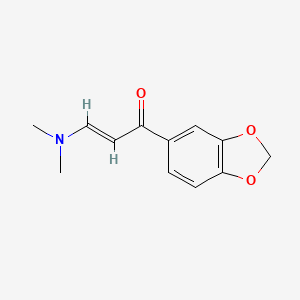
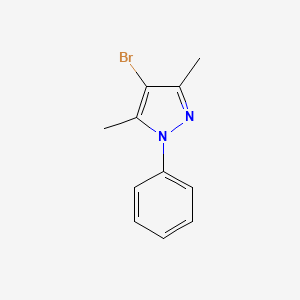
![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)
